Plasma Stability Differential: Porcine Dynorphin A(1-13) Acetate vs. Full-Length Dynorphin A(1-17)
Porcine dynorphin A(1-13) acetate is biotransformed significantly faster in human blood than the full-length dynorphin A(1-17) peptide, a critical factor for experimental design. This rapid degradation dictates that (1-13) is best suited for acute, in vitro applications, whereas (1-17) is more appropriate for studies requiring prolonged exposure [1].
| Evidence Dimension | Half-life in human blood ex vivo |
|---|---|
| Target Compound Data | < 1 minute |
| Comparator Or Baseline | Dynorphin A(1-17): ~3 hours |
| Quantified Difference | > 180-fold decrease in half-life for the (1-13) fragment compared to (1-17) |
| Conditions | Incubation of synthetic peptides in freshly drawn human blood at 37°C, analysis by matrix-assisted laser desorption mass spectrometry |
Why This Matters
This extreme difference in biotransformation rate dictates that porcine dynorphin A(1-13) acetate is a tool for acute, time-sensitive assays, whereas the (1-17) peptide is required for studies needing prolonged stability.
- [1] Chou, J. Z., Chait, B. T., Wang, R., & Kreek, M. J. (1996). Differential biotransformation of dynorphin A(1-17) and dynorphin A(1-13) peptides in human blood, ex vivo. Peptides, 17(6), 983-990. doi: 10.1016/s0196-9781(96)00155-6 View Source
